o-Isopropenyltoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54362. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

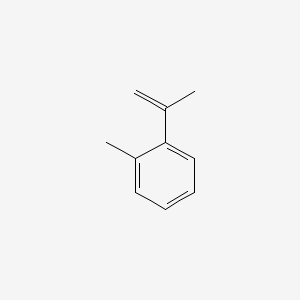

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMSGZZPTQNTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224781 | |

| Record name | o,alpha-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-49-7, 26444-18-8 | |

| Record name | o-Isopropenyltoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7399-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o,alpha-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Isopropenyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o,alpha-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,α-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α ,2-Dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,ALPHA-DIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WB5C8JTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Isopropenyltoluene (CAS Number: 7399-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Isopropenyltoluene, with the CAS registry number 7399-49-7, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer science.[1] Structurally, it is characterized by a toluene backbone substituted with an isopropenyl group at the ortho position.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, key chemical reactions, and safety and toxicological data. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is a volatile compound that is soluble in common organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7399-49-7 | [2] |

| Molecular Formula | C₁₀H₁₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Boiling Point | 54 °C at 11 mmHg | ChemicalBook[4] |

| Density | 0.894 g/mL at 25 °C | ChemicalBook[4] |

| Refractive Index (n²⁰/D) | 1.515 | ChemicalBook[4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

| Synonyms | 1-Methyl-2-(1-methylethenyl)benzene, o-Methyl-α-methylstyrene, o,α-Dimethylstyrene | [1][2] |

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region. The two vinyl protons will likely appear as distinct signals, and the two methyl groups will also have characteristic chemical shifts.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region typical for sp² hybridized carbons in a benzene ring. The sp² carbons of the isopropenyl group and the sp³ hybridized methyl carbons will also have characteristic chemical shifts.[5]

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic (4H, m), Vinyl (2H, two s), Isopropenyl CH₃ (3H, s), Ring CH₃ (3H, s) |

| ¹³C NMR | Aromatic (6C), Vinyl (2C), Methyl (2C) |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data presented here is based on typical values for similar structures.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is indicative of the structure, with common fragments arising from the loss of a methyl group or other characteristic cleavages of the isopropenyl side chain.[6]

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. These include C-H stretching vibrations for the aromatic ring and the vinyl group, C=C stretching for the aromatic ring and the isopropenyl group, and C-H bending vibrations.[6]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. Two plausible methods are outlined below.

Wittig Reaction

A common method for the synthesis of alkenes is the Wittig reaction. This approach would involve the reaction of a suitable phosphonium ylide with a ketone. For this compound, this could be achieved by reacting 2-methylacetophenone with methylenetriphenylphosphorane.

Diagram 1: Wittig Reaction for the Synthesis of this compound

Caption: Synthesis of this compound via Wittig reaction.

Experimental Protocol: General Procedure for Wittig Reaction

-

Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).

-

Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of 2-methylacetophenone in anhydrous THF dropwise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Grignard Reaction followed by Dehydration

An alternative synthesis involves the addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol. In this case, o-tolylmagnesium bromide would be reacted with acetone.

Diagram 2: Grignard Reaction for the Synthesis of this compound

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: General Procedure for Grignard Reaction and Dehydration

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

Reaction with Acetone: To the freshly prepared Grignard reagent, add a solution of acetone in anhydrous diethyl ether dropwise at 0 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Dehydration: Dehydrate the crude alcohol by heating with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and remove the water formed azeotropically.

-

Purification: The resulting this compound can be purified by distillation under reduced pressure.

Chemical Reactivity and Applications

The isopropenyl group in this compound is the primary site of its chemical reactivity, undergoing reactions typical of alkenes.

Polymerization

This compound can serve as a monomer in polymerization reactions, similar to styrene.[7][8] The presence of the methyl group on the aromatic ring can influence the properties of the resulting polymer, such as its glass transition temperature and solubility.

Electrophilic Addition

The double bond of the isopropenyl group is susceptible to electrophilic attack. Reactions such as hydrogenation, halogenation, and hydrohalogenation will proceed to give the corresponding saturated derivatives. For instance, hydrogenation over a platinum or palladium catalyst will yield o-cymene.

Diagram 3: Electrophilic Addition to this compound

Caption: Hydrogenation of this compound to o-cymene.

Potential in Drug Development

While direct applications of this compound in pharmaceuticals are not widely documented, its structural motifs are relevant in medicinal chemistry. The toluene and isopropenyl groups can be found in various bioactive molecules. The isopropenyl group can serve as a handle for further functionalization to introduce desired pharmacophores. The aromatic ring can participate in π-stacking interactions with biological targets. Derivatives of this compound could be explored as intermediates in the synthesis of novel therapeutic agents.

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions.[9] It is also classified as a skin and eye irritant.[3]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Reproductive toxicity | H361: Suspected of damaging fertility or the unborn child |

Source: Sigma-Aldrich Safety Data Sheet[9]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Toxicology

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in organic synthesis and polymer chemistry. Its synthesis can be achieved through established methods such as the Wittig and Grignard reactions. The reactivity of its isopropenyl group allows for a variety of chemical transformations, making it a useful building block for more complex molecules. While its direct role in drug development is not yet prominent, its structural features suggest potential for its derivatives to be explored in medicinal chemistry. As with all chemicals, proper safety precautions must be observed when handling and using this compound.

References

- PubChem. O,alpha-dimethylstyrene. [Link]

- Fisher Scientific.

- Agilent.

- Provisional Peer Reviewed Toxicity Values for p-Isopropyltoluene (CASRN 99 87 6).

- Benchchem. A Technical Guide to Fundamental Reactions Involving Acetone as a Reagent.

- Scribd.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059819). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001505). [Link]

- NIST. This compound. [Link]

- NIST. This compound. [Link]

- Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

- Benchchem.

- Science.gov. acute toxicity ld50: Topics. [Link]

- PubChem. O-Cymene. [Link]

- Google Patents. CN101462923B - Method and device for continuous production of p-cymene.

- YouTube. Grignard Reaction with Acetone. [Link]

- NIST. This compound. [Link]

- Google Patents. US20080280879A1 - Substituted heterocyclic derivatives and their pharmaceutical use and compositions.

- PubMed. Metabolism and molecular toxicology of isoprene. [Link]

- MDPI.

- Pharmaceutical Technology.

- Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

- Wikipedia. o-Cymene. [Link]

- MDPI.

- PubMed. Changes in metabolism during toxicity tests. [Link]

- PubMed Central. Drug Metabolism and Toxicological Mechanisms. [Link]

- Organic Syntheses. 2-AMINO-p-CYMENE. [Link]

- Chemistry LibreTexts. Monomers and Polymers. [Link]

- YouTube. How Is A Monomer A Repeating Unit In A Polymer? - Chemistry For Everyone. [Link]

- Google Patents.

- YouTube. Friedel crafts acylation addendum | Aromatic Compounds | Organic chemistry | Khan Academy. [Link]

- ResearchGate. (PDF)

- Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene. [Link]

- Google Patents. US3439042A - Synthesis of pseudoionones.

Sources

- 1. CAS 7399-49-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446) [hmdb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of o-Isopropenyltoluene

Introduction: Understanding o-Isopropenyltoluene

This compound (CAS No. 7399-49-7), also known as 2-isopropenyltoluene or o,α-dimethylstyrene, is an aromatic hydrocarbon of significant interest in organic synthesis, particularly as an intermediate and monomer in the production of polymers and resins.[1] Its molecular structure, featuring a toluene backbone with an isopropenyl group at the ortho position, imparts specific physical and chemical properties that are critical for its application in research and drug development.[1] This guide provides a comprehensive overview of the core physical properties of this compound, details rigorous experimental protocols for their validation, and offers insights into the scientific principles underpinning these measurements.

The accurate characterization of a compound's physical properties is a cornerstone of chemical research. It not only confirms the identity and purity of a substance but also informs its handling, storage, and application in complex synthetic pathways. For researchers and drug development professionals, a precise understanding of properties such as boiling point, density, and refractive index is indispensable for process optimization, reaction monitoring, and ensuring batch-to-batch consistency.

Core Physicochemical Characteristics

A summary of the fundamental properties of this compound is presented below. These values serve as a baseline for experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ | [2] |

| Molecular Weight | 132.2023 g/mol | [2][3] |

| CAS Number | 7399-49-7 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Section 1: Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. For this compound, literature values vary, often due to measurements being taken at different pressures. The reported boiling point at atmospheric pressure ranges from 168 °C to 175 °C (441-448 K).[4] A value of 54 °C at a reduced pressure of 11 mm Hg has also been reported.[5] This significant depression of the boiling point under vacuum is a key consideration for purification via vacuum distillation, a technique often employed to prevent thermal degradation of sensitive organic compounds.

Causality in Experimental Choice: The Capillary Method

For determining the boiling point of small-scale research samples, the capillary method (or Siwoloboff method) is highly advantageous. It is a microscale technique, requiring only a few drops of the sample, which is ideal when working with valuable or newly synthesized materials. This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure, providing a sharp and reliable measurement.

Workflow for Boiling Point Determination

Caption: Workflow for microscale boiling point determination.

Detailed Experimental Protocol

-

Preparation: Seal one end of a glass capillary tube (approx. 10 cm long) by heating it in the flame of a Bunsen burner.

-

Sample Loading: Place 5-6 drops of this compound into a small fusion tube.

-

Capillary Placement: Drop the sealed capillary tube into the fusion tube with the open end downwards.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Ensure the heating liquid level is above the sample.

-

Observation (Heating Phase): Heat the Thiele tube gently and slowly with a micro-burner. As the temperature approaches the expected boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Observation (Cooling Phase): Remove the heat source. The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point of the sample. Record this temperature.

-

Validation: For highest accuracy, allow the apparatus to cool slightly and repeat the heating/cooling cycle to obtain a consistent reading.

Section 2: Density Measurement

Density is a fundamental physical property defined as mass per unit volume. It is temperature-dependent and serves as a useful parameter for substance identification and for calculating mass from a known volume. The reported density for this compound is 0.894 g/mL at 25 °C .[5]

Causality in Experimental Choice: Gravimetric Method

A straightforward and reliable method for determining the density of a liquid is the gravimetric method using a calibrated volumetric flask or pycnometer. For most research labs, using a standard graduated cylinder or volumetric pipette with an analytical balance provides sufficient accuracy. The key to this method's trustworthiness is the precision of the mass and volume measurements and, critically, the control of temperature, as density varies with thermal expansion.

Detailed Experimental Protocol

-

Tare Mass: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare its mass to zero.

-

Volume Measurement: Carefully add this compound to the graduated cylinder until the bottom of the meniscus is exactly on the 10 mL mark. Ensure the reading is taken at eye level to avoid parallax error.

-

Gross Mass: Place the graduated cylinder containing the sample back on the analytical balance and record the mass.

-

Temperature Control: Measure and record the temperature of the sample, as density is temperature-dependent.

-

Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

-

Replication: For self-validation, repeat the measurement at least three times and calculate the average density. Ensure the cylinder is cleaned and dried between measurements.

Section 3: Refractive Index Determination

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through the material. It is a highly characteristic property that is sensitive to temperature, the wavelength of light used, and the presence of impurities. The reported refractive index for this compound is 1.515 at 20 °C using the sodium D-line (n²⁰/D).[5]

Causality in Experimental Choice: Abbe Refractometer

The Abbe refractometer is the standard instrument for measuring the refractive index of liquids in a research setting. It requires only a small sample volume, offers high precision, and often includes integrated temperature control, which is crucial for accuracy. The instrument directly measures the critical angle of refraction between the sample and a prism of known high refractive index, from which it calculates the sample's refractive index.

Workflow for Refractive Index Measurement

Caption: Standard operating procedure for an Abbe refractometer.

Detailed Experimental Protocol

-

Calibration: Turn on the refractometer's light source. Clean the surfaces of the main and auxiliary prisms with a soft tissue moistened with ethanol or acetone and allow them to dry completely. Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n²⁰/D = 1.3330).

-

Sample Application: Using a pipette, place 2-3 drops of this compound onto the surface of the main prism.

-

Measurement: Close the auxiliary prism gently but firmly. The liquid will spread to form a thin film.

-

Viewing: Look through the eyepiece. Turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

Refinement: Turn the fine adjustment knob to eliminate any color fringe at the boundary, making the dividing line sharp and clear.

-

Reading: Adjust the measurement knob to center the sharp boundary line precisely on the crosshairs in the eyepiece.

-

Record Value: Read the refractive index value from the instrument's scale. Record the temperature from the integrated thermometer.

Section 4: Spectroscopic & Safety Profile

Spectroscopic Identification

While not strictly physical properties, spectroscopic data are essential for the unambiguous identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons (in the ~7.0-7.5 ppm region), two singlets for the vinylic protons of the isopropenyl group (~5.0-5.5 ppm), a singlet for the isopropenyl methyl group (~2.1 ppm), and a singlet for the ortho-methyl group (~2.3 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of functional groups. Expect C-H stretching from the aromatic ring and alkene C=C-H bonds just above 3000 cm⁻¹.[6] Aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region, and the alkene C=C stretch should be visible around 1630-1680 cm⁻¹.[6]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight.[6] A prominent peak at m/z = 117, resulting from the loss of a methyl group ([M-15]⁺), is also characteristic.

Safety and Handling

As a flammable and irritant compound, proper handling of this compound is paramount for laboratory safety.

-

Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[1] Ground/bond container and receiving equipment to prevent static discharge. Use non-sparking tools.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Storage: Store in a cool, well-ventilated place in a tightly closed container. Some commercial preparations are stabilized with BHT to prevent polymerization.[1]

References

- PubChem. (n.d.). o,alpha-Dimethylstyrene. National Center for Biotechnology Information.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

Sources

- 1. CAS 7399-49-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 2-ISOPROPENYLTOLUENE | 7399-49-7 [chemicalbook.com]

- 6. O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Molecular Attributes and Physicochemical Properties

An In-Depth Technical Guide to o-Isopropenyltoluene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 7399-49-7), a substituted aromatic hydrocarbon. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, plausible synthetic routes, characteristic reactivity, and potential applications, grounding all information in established chemical principles.

This compound, systematically named 1-methyl-2-(prop-1-en-2-yl)benzene, is an organic compound featuring a toluene core substituted with an isopropenyl group at the ortho position.[1] This structural arrangement of an aromatic ring conjugated with an alkene moiety dictates its chemical behavior and potential utility as a synthetic intermediate.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Identifier | Value | Source(s) |

| Chemical Formula | C₁₀H₁₂ | [1][2][3] |

| Molecular Weight | 132.20 g/mol | [2][3] |

| Exact Mass | 132.0939 g/mol | [3] |

| CAS Number | 7399-49-7 | [1][2][3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions, possessing a characteristic aromatic odor.[1] Its physical properties are summarized below. These parameters are essential for designing reaction conditions, purification procedures (such as distillation), and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [1][4] |

| Boiling Point | 54 °C at 11 mm Hg | [2][4] |

| Density | 0.894 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.515 | [2][4] |

| Flash Point | 43.3 °C (110 °F) | [2][4] |

| Solubility | Soluble in organic solvents; less soluble in water | [1] |

Proposed Synthesis Methodologies

Method 1: Catalytic Dehydrogenation of o-Cymene

This is a logical and direct approach, starting from the saturated analogue, o-cymene. The causality behind this choice is that o-cymene is commercially available and can be synthesized by the Friedel-Crafts alkylation of toluene with propylene. The subsequent dehydrogenation introduces the isopropenyl double bond.

Caption: Proposed workflow for o-cymene dehydrogenation.

Experimental Rationale & Protocol:

-

Catalyst Selection: The key to this transformation is a robust dehydrogenation catalyst. Metal oxides such as iron(III) oxide (Fe₂O₃) or chromium(III) oxide (Cr₂O₃), often supported on alumina, are effective for such reactions. These materials provide active sites for the C-H bond cleavage at high temperatures.

-

Reaction Setup: The reaction is typically performed in a gas-phase flow reactor. A stream of inert carrier gas (e.g., nitrogen or argon) is passed through a heated tube packed with the catalyst.

-

Procedure: a. Pack a quartz tube reactor with the chosen dehydrogenation catalyst. b. Heat the reactor to the target temperature (typically 500-600 °C). c. Introduce o-cymene into the heated carrier gas stream using a syringe pump, allowing it to vaporize and pass over the catalyst bed. d. The product stream exiting the reactor is cooled through a condenser to collect the liquid products (a mixture of this compound, unreacted o-cymene, and potential byproducts). Gaseous hydrogen is vented or captured.

-

Purification: The collected liquid is subjected to fractional distillation under reduced pressure to separate the desired this compound from the lower-boiling starting material and any higher-boiling byproducts.

Method 2: Wittig Reaction of 2-Methylacetophenone

The Wittig reaction is a powerful and reliable method for converting a ketone into an alkene, making it an excellent alternative for synthesizing this compound from a readily available carbonyl compound.[5]

Caption: Proposed workflow for Wittig synthesis.

Experimental Rationale & Protocol:

This synthesis is a two-part process: formation of the phosphorus ylide (Wittig reagent) followed by its reaction with the ketone.

-

Ylide Preparation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). b. Cool the suspension to 0 °C in an ice bath. c. Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The deprotonation of the phosphonium salt is evident by the formation of a characteristic deep red or orange color of the ylide (methylenetriphenylphosphorane).

-

Wittig Reaction: a. To the freshly prepared ylide solution at 0 °C, add a solution of 2-methylacetophenone in anhydrous THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting ketone.

-

Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. d. The crude product is purified by column chromatography on silica gel to separate the non-polar this compound from the highly polar triphenylphosphine oxide byproduct.

Spectroscopic Characterization (Predicted)

Authentic, assigned spectra for this compound are not widely published. However, based on established principles of NMR and IR spectroscopy, a detailed prediction of its spectral features can be made. This serves as a powerful tool for structural verification in a laboratory setting.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and methyl protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.40 | Multiplet | 4H | Ar-H | Aromatic protons on the benzene ring will appear as a complex multiplet due to their varied electronic environments and coupling to each other. |

| ~5.40 | Singlet (broad) | 1H | =CH ₐ (geminal) | One of the two geminal vinyl protons. It appears as a singlet or a very finely split multiplet. |

| ~5.10 | Singlet (broad) | 1H | =CH ₑ (geminal) | The second geminal vinyl proton, chemically non-equivalent to the first. |

| ~2.35 | Singlet | 3H | Ar-CH ₃ | The methyl group attached directly to the aromatic ring. It is a singlet as there are no adjacent protons to couple with. |

| ~2.15 | Singlet | 3H | =C-CH ₃ | The methyl group on the isopropenyl unit. It is a singlet as it couples only very weakly (long-range) to the vinyl protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The broadband proton-decoupled ¹³C NMR spectrum will show a unique signal for each of the 10 carbon atoms, as there is no molecular symmetry.

| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~145 | Quaternary | C =CH₂ | The sp² quaternary carbon of the isopropenyl group, deshielded by the double bond. |

| ~140 | Quaternary | Ar-C -CH₃ | The sp² quaternary aromatic carbon attached to the methyl group. |

| ~136 | Quaternary | Ar-C -C=CH₂ | The sp² quaternary aromatic carbon attached to the isopropenyl group. |

| ~130 | Methine (CH) | Ar-C H | Aromatic methine carbon. |

| ~128 | Methine (CH) | Ar-C H | Aromatic methine carbon. |

| ~126 | Methine (CH) | Ar-C H | Aromatic methine carbon. |

| ~125 | Methine (CH) | Ar-C H | Aromatic methine carbon. |

| ~115 | Methylene (CH₂) | =C H₂ | The sp² terminal methylene carbon of the isopropenyl group. |

| ~22 | Methyl (CH₃) | =C-C H₃ | The sp³ methyl carbon on the isopropenyl group. |

| ~20 | Methyl (CH₃) | Ar-C H₃ | The sp³ methyl carbon on the aromatic ring. |

Predicted Key IR Absorptions

The FTIR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | sp² C-H (Aromatic & Vinyl) |

| ~2970, 2860 | C-H Stretch | sp³ C-H (Methyl) |

| ~1645 | C=C Stretch | Alkene |

| ~1600, 1480 | C=C Stretch | Aromatic Ring |

| ~890 | C-H Bend (out-of-plane) | =CH₂ Wag |

| ~750 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Chemical Reactivity and Mechanistic Insights

This compound possesses two primary sites of reactivity: the electron-rich isopropenyl double bond and the aromatic ring . Understanding the interplay between these two functional groups is key to its application in synthesis.

Reactions at the Isopropenyl Group: Electrophilic Addition

The alkene moiety readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the terminal carbon (=CH₂) to form the more stable tertiary benzylic carbocation.

Caption: General mechanism for electrophilic addition.

-

Hydrohalogenation: Reaction with HBr or HCl will yield 2-(2-halopropan-2-yl)-1-methylbenzene.

-

Hydration: Acid-catalyzed addition of water will produce 2-(2-methylphenyl)propan-2-ol.

-

Hydroboration-Oxidation: This two-step sequence provides a valuable exception, affording the anti-Markovnikov alcohol. The boron atom adds to the less sterically hindered terminal carbon, and subsequent oxidation with H₂O₂/NaOH replaces the boron with a hydroxyl group, yielding 2-(o-tolyl)propan-1-ol. This regioselectivity is crucial for accessing primary alcohols from such a structure.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring can also undergo electrophilic substitution. The regiochemical outcome is directed by the existing substituents.

-

-CH₃ group: An activating, ortho, para-director.

-

-C(CH₃)=CH₂ group: An activating, ortho, para-director.

Since both groups direct incoming electrophiles to the positions ortho and para to themselves, the substitution pattern can be complex. The primary sites for electrophilic attack will be C4 and C6, which are para to the methyl group and ortho to the isopropenyl group, or vice-versa. Steric hindrance from the bulky isopropenyl group will likely disfavor substitution at the C3 position. The C4 position is often favored electronically and sterically.

Potential Applications in Drug Development and Bioactive Molecules

While direct, cited applications of this compound as a named intermediate in pharmaceutical synthesis are sparse in readily accessible literature, its structural motifs are relevant to drug discovery.

-

Substituted Styrene Scaffold: Styrene and its derivatives are valuable building blocks in medicinal chemistry. They provide a rigid aromatic core that can be functionalized at both the ring and the vinyl group, allowing for the exploration of chemical space in lead optimization. For instance, multi-component reactions involving styrenes are used to build pharmaceutically relevant scaffolds.

-

Bioactivity of Related Isomers: The related natural product p-cymene (4-isopropyltoluene), an isomer of the hydrogenated parent of this compound, is a constituent of essential oils from plants like Cymbopogon martinii and exhibits known antimicrobial and antioxidant properties.[6] This suggests that the cymene backbone, and by extension its derivatives, can be a starting point for designing new bioactive compounds.

-

Synthetic Intermediate Potential: As a bifunctional molecule, this compound could serve as a versatile intermediate. For example, the isopropenyl group could be transformed into an alcohol or amine, while the aromatic ring could undergo coupling reactions (e.g., Suzuki, Heck) if first converted to an aryl halide. This dual functionality allows for the construction of complex molecular architectures found in many bioactive molecules.

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant. Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use explosion-proof electrical equipment. Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a molecule with well-defined physical properties and predictable chemical reactivity based on its constituent aromatic and alkene functionalities. While detailed synthesis protocols and direct applications in drug manufacturing are not extensively documented, its structure suggests clear and viable synthetic pathways and positions it as a potentially useful, bifunctional building block for organic synthesis. The predictive spectroscopic and reactivity data provided in this guide offer a solid foundation for researchers aiming to utilize this compound in novel synthetic endeavors, including the exploration of new bioactive molecules.

References

- MDPI. (2021). Analysis of the Aroma Chemical Composition of Commonly Planted Kiwifruit Cultivars in China. MDPI. [Link]

- National Institute of Standards and Technology. This compound. NIST WebBook. [Link]

- University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

- Periodic Chemistry. (2018, September 9).

- University of Missouri-St. Louis. Synthesis of an Alkene via the Wittig Reaction. UMSL. [Link]

- Organic Chemistry Portal. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. [Link]

- University of Massachusetts Lowell. The Wittig Reaction: Synthesis of Alkenes. [Link]

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Organic Chemistry Portal. Wittig Reaction. [Link]

- KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

- University of Wisconsin-Whitewater. A Solvent Free Wittig Reaction. [Link]

- CIA. CIA-RDP86-00513R000205910009-5. [Link]

- University of Pittsburgh. The Wittig Reaction. [Link]

- University of Regensburg. C NMR Spectroscopy. [Link]

- University of Liverpool Repository.

- University of Potsdam. Analyzing 1H spectra. [Link]

- ResearchGate. (2025, August 6).

- ResearchGate.

- ChemRxiv.

- YouTube. (2021, May 16). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- YouTube. (2022, April 16).

- Google Patents. CN101462923B - Method and device for continuous production of p-cymene.

- National Institutes of Health. (2022, October 1).

- MDPI.

- Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Link]

- Bentham Science. Current Bioactive Compounds. [Link]

- The Good Scents Company. ortho-cymene, 527-84-4. [Link]

- YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. [Link]

- Journal of Drug Delivery and Therapeutics.

- OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

- Ingenta Connect. Current Bioactive Compounds: Table Of Contents. [Link]

- ResearchGate. Selected bioactive compounds and natural products containing the naphthopyran-3-one core. [Link]

- ResearchGate. Perspective on Solvent Use in the Pharmaceutical Industry. [Link]

- Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

Sources

IUPAC name for o-isopropenyltoluene

An In-depth Technical Guide to 1-Methyl-2-(prop-1-en-2-yl)benzene (o-Isopropenyltoluene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable aromatic hydrocarbon in organic synthesis. The document begins by establishing the definitive IUPAC nomenclature for this compound, clarifying common synonyms to ensure precise communication in research and development settings. It delves into the physicochemical properties, presenting key data in a structured format. A significant portion of this guide is dedicated to a detailed exploration of a primary synthetic pathway, including a step-by-step experimental protocol and a discussion of the mechanistic principles that govern the reaction choices. Furthermore, the guide examines the compound's chemical reactivity and its applications as a versatile intermediate in the synthesis of polymers, resins, and potentially complex molecular architectures relevant to the pharmaceutical industry. Safety and handling considerations are also briefly addressed. This document is intended to serve as a practical resource for professionals requiring a deep technical understanding of this compound.

Nomenclature and Structural Elucidation

Clarity in chemical nomenclature is paramount for reproducible science. The compound commonly known as this compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The is 1-methyl-2-(prop-1-en-2-yl)benzene .[1]

This name is derived by identifying the parent benzene ring with two substituents: a methyl group (-CH₃) and an isopropenyl group (-C(CH₃)=CH₂). The positions are numbered to give the substituents the lowest possible locants, starting from a substituted carbon.

The structure consists of a toluene backbone where an isopropenyl group is attached at the ortho position (the carbon adjacent to the methyl group).[2] This compound is one of three isomers, with the others being m-isopropenyltoluene and p-isopropenyltoluene.

Table 1: Synonyms and Identifiers

| Type | Identifier | Source |

| IUPAC Name | 1-Methyl-2-(prop-1-en-2-yl)benzene | PubChem[1] |

| Common Name | This compound | CymitQuimica[2] |

| Systematic Name | 1-Isopropenyl-2-methylbenzene | NIST[3][4][5] |

| Other Synonym | o,α-Dimethylstyrene | PubChem[1] |

| Other Synonym | 2-Isopropenyltoluene | CymitQuimica[2] |

| CAS Number | 7399-49-7 | NIST[3][4][5] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its application in experimental design, process scale-up, and formulation. 1-Methyl-2-(prop-1-en-2-yl)benzene is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is generally soluble in organic solvents while having low solubility in water.[2]

Table 2: Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | NIST[3][4] |

| Molecular Weight | 132.20 g/mol | PubChem[1] |

| Density | 0.918 g/mL | Stenutz[6] |

| Boiling Point | ~178-189 °C | PubChem[7], ChemSynthesis[8] |

| Refractive Index | ~1.521 | Stenutz[6] |

| InChI Key | OGMSGZZPTQNTIK-UHFFFAOYSA-N | NIST[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of 1-methyl-2-(prop-1-en-2-yl)benzene is logically approached via a two-step process starting from readily available petrochemical feedstocks: toluene and propylene.[7][9] This pathway involves an initial alkylation to form an intermediate, followed by a dehydrogenation step.

-

Step 1: Friedel-Crafts Alkylation. Toluene is reacted with propylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst to produce o-cymene (1-isopropyl-2-methylbenzene). The ortho-isomer is one of the products of this electrophilic aromatic substitution. The choice of a solid acid catalyst can improve selectivity and ease of separation compared to traditional Lewis acids.

-

Step 2: Catalytic Dehydrogenation. The resulting o-cymene is then dehydrogenated over a metal oxide catalyst (e.g., iron oxide-based) at high temperature to introduce the double bond, yielding the final product. This step is an equilibrium-limited reaction, and process conditions are optimized to favor product formation.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative laboratory-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of o-Cymene (1-Isopropyl-2-methylbenzene)

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).

-

Charge Reagents: Add 200 mL of dry toluene to the flask. In the addition funnel, place 42 g (1.0 mol) of propylene.

-

Catalyst Addition: Carefully add 5 g of a solid acid catalyst (e.g., Amberlyst 15) to the stirred toluene.

-

Reaction: Slowly add the propylene to the toluene-catalyst mixture over 1 hour, maintaining the reaction temperature at 80°C.

-

Workup: After the addition is complete, continue stirring for an additional 2 hours. Cool the mixture, filter to remove the catalyst, and wash the filtrate with a 5% NaOH solution followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Purify the crude product by fractional distillation to isolate the o-cymene isomer.

Part B: Dehydrogenation to 1-Methyl-2-(prop-1-en-2-yl)benzene

-

Reactor Setup: Set up a packed-bed tube reactor containing 10 g of a commercial iron oxide dehydrogenation catalyst.

-

Reaction Conditions: Heat the reactor to 600°C. Pass a stream of purified o-cymene over the catalyst bed at a controlled flow rate.

-

Product Collection: The product stream exiting the reactor is cooled through a condenser, and the liquid organic phase is collected.

-

Purification: The collected liquid is a mixture of the desired product, unreacted starting material, and byproducts. Purify by vacuum distillation to isolate 1-methyl-2-(prop-1-en-2-yl)benzene. The product is often stabilized with an inhibitor like BHT to prevent polymerization.[2]

Synthesis Workflow Diagram

Caption: Two-step synthesis of 1-methyl-2-(prop-1-en-2-yl)benzene.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of 1-methyl-2-(prop-1-en-2-yl)benzene stems from the reactivity of its two functional groups: the aromatic ring and the isopropenyl (alkene) moiety.

-

Alkene Reactivity: The double bond is susceptible to a variety of reactions. It can undergo polymerization, making it a useful monomer for the production of specialty polymers and resins.[2] It can also participate in electrophilic addition reactions, allowing for the introduction of new functional groups.

-

Aromatic Ring Reactivity: The benzene ring can undergo further electrophilic substitution, although the existing alkyl groups will direct incoming electrophiles.

For drug development professionals, this compound serves as a versatile building block. The aromatic core is a common scaffold in many pharmaceutical agents. The isopropenyl group provides a reactive handle for chain extension or the introduction of pharmacophoric features through reactions such as hydroboration-oxidation, epoxidation, or ozonolysis. Its structure is related to other primary petrochemicals like styrene and xylenes, which are foundational materials for a vast array of chemicals and plastics.[10]

Safety and Handling

1-Methyl-2-(prop-1-en-2-yl)benzene is a flammable liquid and an irritant.[1] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] Store in a cool, dry, well-ventilated area away from ignition sources. The unstabilized compound can polymerize; therefore, it is often supplied with an inhibitor.[2]

Conclusion

1-Methyl-2-(prop-1-en-2-yl)benzene, correctly identified by its IUPAC name, is more than a simple aromatic hydrocarbon. Its specific combination of an aromatic ring and a reactive alkene functional group makes it a valuable intermediate for chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a molecular building block for creating complex and high-value products.

References

- PubChem. o,alpha-dimethylstyrene | C10H12 | CID 81886. [Link]

- FooDB. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). [Link]

- National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

- National Institute of Standards and Technology. This compound - Mass Spectrum. [Link]

- Stenutz. 1-isopropenyl-2-methylbenzene. [Link]

- Stenutz. 1-isopropyl-2-methylbenzene. [Link]

- National Institute of Standards and Technology. This compound - Notes. [Link]

- Human Metabolome Database. Showing metabocard for 1-Isopropyl-2-methylbenzene (HMDB0037050). [Link]

- PubChem. o-Cymene | C10H14 | CID 10703. [Link]

- ChemSynthesis. 1-isopropenyl-4-methylbenzene. [Link]

- Cheméo. Chemical Properties of m-Cymenene (CAS 1124-20-5). [Link]

- Stenutz. 1-isopropyl-2-methylbenzene - Links. [Link]

- Restek. 1-Methyl-2-isopropylbenzene. [Link]

- MDPI. Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. [Link]

- Wikipedia. Petrochemical. [Link]

Sources

- 1. O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7399-49-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 1-isopropenyl-2-methylbenzene [stenutz.eu]

- 7. O-Cymene | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032) - FooDB [foodb.ca]

- 10. Petrochemical - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Isomers of Isopropenyltoluene

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structural isomers of isopropenyltoluene, with a primary focus on ortho-isopropenyltoluene (this compound) and its meta and para counterparts. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for laboratory and developmental applications.

Introduction to Isopropenyltoluene Isomers

Isopropenyltoluene, also known as methyl-α-methylstyrene, exists as three structural isomers based on the relative positions of the methyl and isopropenyl groups on the benzene ring: ortho (1-methyl-2-isopropenylbenzene), meta (1-methyl-3-isopropenylbenzene), and para (1-methyl-4-isopropenylbenzene). These compounds are valuable intermediates in organic synthesis, particularly in the production of polymers and resins.[1] Their reactivity, largely dictated by the isopropenyl group, is influenced by the position of the methyl substituent, leading to differences in their physical and chemical properties.

This guide will delve into the synthesis, characterization, and comparative properties of these isomers, providing a foundational understanding for their effective utilization in research and development.

Nomenclature and Synonyms

Clarity in chemical communication is paramount. The following table summarizes the IUPAC names, common synonyms, and CAS numbers for the three structural isomers of isopropenyltoluene.

| Isomer | IUPAC Name | Synonyms | CAS Number |

| This compound | 1-Methyl-2-(prop-1-en-2-yl)benzene | 2-Isopropenyltoluene, o,α-Dimethylstyrene, 1-Methyl-2-isopropenylbenzene | 7399-49-7[2] |

| m-Isopropenyltoluene | 1-Methyl-3-(prop-1-en-2-yl)benzene | 3-Isopropenyltoluene, m,α-Dimethylstyrene | 1124-20-5 |

| p-Isopropenyltoluene | 1-Methyl-4-(prop-1-en-2-yl)benzene | 4-Isopropenyltoluene, p,α-Dimethylstyrene, Dehydro-p-cymene | 1195-32-0 |

Synthesis of Isopropenyltoluene Isomers

The synthesis of isopropenyltoluene isomers can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired isomer. Two common and effective approaches are the Wittig reaction and the Grignard reaction followed by dehydration.

Wittig Reaction

The Wittig reaction is a reliable method for converting a ketone or aldehyde into an alkene.[3] For the synthesis of isopropenyltoluene isomers, the corresponding methyl-substituted benzaldehyde or acetophenone can be utilized.

Conceptual Workflow for Wittig Synthesis of Isopropenyltoluene Isomers

Caption: General workflow for the Wittig synthesis of isopropenyltoluene isomers.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis starting from o-methylacetophenone. The same principle applies to the meta and para isomers using their respective starting materials.

-

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq., 1.6 M in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution, add a solution of o-methylacetophenone (1.0 eq.) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify the isopropenyltoluene isomer by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

-

Grignard Reaction followed by Dehydration

This two-step method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to yield the alkene.

Conceptual Workflow for Grignard Synthesis and Dehydration

Caption: General workflow for the Grignard synthesis and subsequent dehydration to form isopropenyltoluene isomers.

Experimental Protocol: Synthesis of m-Isopropenyltoluene via Grignard Reaction and Dehydration

This protocol details the synthesis starting from m-bromotoluene.

-

Preparation of the Grignard Reagent (m-Tolylmagnesium bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of m-bromotoluene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of acetone (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly pouring it into a stirred mixture of ice and saturated aqueous ammonium chloride.

-

-

Formation of 2-(m-tolyl)propan-2-ol and Dehydration:

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 2-(m-tolyl)propan-2-ol.

-

For the dehydration step, add the crude alcohol to a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

-

Heat the mixture and distill the resulting m-isopropenyltoluene as it forms. The dehydration of secondary and tertiary alcohols is a common procedure.[4]

-

-

Purification:

-

Wash the distillate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and distill to obtain pure m-isopropenyltoluene.

-

Physicochemical Properties: A Comparative Overview

The position of the methyl group exerts a subtle but measurable influence on the physical properties of the isopropenyltoluene isomers. The following table provides a comparison of key physicochemical data.

| Property | This compound | m-Isopropenyltoluene | p-Isopropenyltoluene |

| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol [2] | 132.20 g/mol | 132.20 g/mol |

| Boiling Point | ~171-173 °C | ~175 °C[5] | ~176-178 °C |

| Density | ~0.906 g/mL | ~0.86 g/cm³[5] | ~0.86 g/mL[6] |

| Refractive Index (n_D^20) | ~1.535 | ~1.533 | ~1.490[6] |

Spectroscopic Characterization

Accurate identification and characterization of the isopropenyltoluene isomers are crucial. This section details the expected spectroscopic signatures for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of these isomers. The chemical shifts and coupling patterns of the aromatic and vinyl protons are particularly diagnostic. While specific literature values can vary slightly with the solvent and instrument frequency, general trends can be predicted.

Expected ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Proton Environment | o-Isomer (ppm) | m-Isomer (ppm) | p-Isomer (ppm) |

| Aromatic CH | ~7.0-7.3 | ~6.9-7.2 | ~7.1 (d), ~7.3 (d) |

| Vinyl =CH₂ | ~5.0, ~5.3 | ~5.1, ~5.4 | ~5.0, ~5.3 |

| Isopropenyl CH₃ | ~2.1 | ~2.1 | ~2.1 |

| Ring CH₃ | ~2.3 | ~2.3 | ~2.3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. The out-of-plane C-H bending vibrations in the fingerprint region are particularly useful for distinguishing between ortho, meta, and para substitution patterns on the benzene ring.

Characteristic IR Absorption Bands (cm⁻¹)

| Vibration | o-Isomer | m-Isomer | p-Isomer |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | 3000-2850 |

| C=C Stretch (vinyl) | ~1630 | ~1630 | ~1630 |

| C=C Stretch (aromatic) | ~1600, ~1480 | ~1600, ~1480 | ~1600, ~1480 |

| Aromatic C-H Out-of-Plane Bend | ~750 (strong) | ~780, ~690 (strong) | ~820 (strong) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the isopropenyltoluene isomers will produce a molecular ion peak ([M]⁺) at m/z = 132. The fragmentation patterns will be similar due to their isomeric nature, with the base peak often corresponding to the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation at m/z = 117.[7] Subtle differences in the relative intensities of fragment ions may be observable.

Reactivity and Polymerization

The isopropenyl group is the primary site of reactivity, making these monomers susceptible to various polymerization methods. The position of the methyl group can influence the reactivity of the monomer and the properties of the resulting polymer.

General Reactivity

The double bond in isopropenyltoluene can undergo typical electrophilic addition reactions. The benzene ring can also participate in electrophilic aromatic substitution, with the methyl and isopropenyl groups acting as activating, ortho-, para-directing groups.

Polymerization

Isopropenyltoluene isomers can be polymerized via free-radical, cationic, and anionic mechanisms.

-

Free-Radical Polymerization: This method is commonly employed for styrene-type monomers. The reactivity can be influenced by steric hindrance, which is most pronounced in the ortho isomer.

-

Cationic Polymerization: The electron-donating methyl group can stabilize the carbocation intermediate, facilitating cationic polymerization.

-

Anionic Polymerization: This technique can produce polymers with well-defined molecular weights and low polydispersity.[8] The polymerization of isopropenyl aryl monomers is often an equilibrium process.[8]

The properties of the resulting poly(isopropenyltoluene)s, such as glass transition temperature (Tg), will differ based on the isomeric structure of the monomer unit, which affects chain packing and mobility.

Applications

The primary application of isopropenyltoluene isomers is as monomers and comonomers in the production of plastics and resins.[1] The resulting polymers can exhibit properties such as high thermal stability and specific mechanical characteristics, making them suitable for various industrial applications. They are also used as intermediates in the synthesis of other organic compounds.

Safety Considerations

Isopropenyltoluene isomers are flammable liquids and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for the specific isomer.

References

- Anionic polymerization and polymer properties of 2-isopropenylnaphthalene and 2-vinylnaphthalene. (n.d.).

- Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. (1982).

- This compound - NIST WebBook. (n.d.).

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446) - Human Metabolome Database. (n.d.).

- O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem. (n.d.).

- One pot Wittig reaction and hydrolysis with acetophenone as starting material. (n.d.).

- Benzene, 1-methyl-3-(1-methylethyl)- - NIST WebBook. (n.d.).

- Benzene, 1-methyl-3-(1-methylethyl)- - NIST WebBook. (n.d.).

- p-Cymene - Wikipedia. (n.d.).

- This compound - NIST WebBook. (n.d.).

- m-Cymene - Wikipedia. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- This compound - NIST WebBook. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).

- Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. (1999). Progress in Polymer Science, 24(6), 793-873.

- Anionic Vinyl Polymerization. (n.d.).

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).

- This compound - NIST WebBook. (n.d.).

- Benzene, 1-methyl-4-(1-methylethenyl)- - NIST WebBook. (n.d.).

- US20050101741A1 - Anionic polymerization diinitiator and process for preparing same - Google Patents. (n.d.).

- dehydration of propan-2-ol to give propene - Chemguide. (n.d.).

- Synthesis of p-Methylacetophenone - YouTube. (2021, January 13).

- P-Cymene | C10H14 | CID 7463 - PubChem. (n.d.).

- Formation mechanism of p-methylacetophenone from citral via a tert-alkoxy radical intermediate - PubMed. (n.d.).

- Mass Spectrometry - YouTube. (2021, January 5).

- NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. (n.d.).

- Benzene, 1-(2-ethoxycyclopropyl)-4-methyl - Organic Syntheses Procedure. (n.d.).

- Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and - Organic Syntheses Procedure. (n.d.).

- CN103130633A - Method for producing p-methylacetophenone with fixed-bed reactor - Google Patents. (n.d.).

- Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- Benzene, (1-methylethyl)- - NIST WebBook. (n.d.).

- p-Cymene - NIST WebBook. (n.d.).

- infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).

- C9H12 infrared spectrum of (1-methylethyl)benzene (cumene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cumene 2-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

Sources

- 1. CAS 7399-49-7: this compound | CymitQuimica [cymitquimica.com]

- 2. O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-Cymene - Wikipedia [en.wikipedia.org]

- 6. 对伞花烃 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

The Solubility of o-Isopropenyltoluene in Organic Solvents: An In-depth Technical Guide

Introduction: Understanding o-Isopropenyltoluene

This compound, also known as 2-isopropenyltoluene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry. Its structure, featuring a toluene backbone substituted with an isopropenyl group at the ortho position, imparts a unique combination of reactivity and physical properties. As a nonpolar organic compound, its behavior in various solvents is a critical parameter for its application in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents, supported by fundamental principles and practical experimental guidance.

Core Principles of Solubility: "Like Dissolves Like"

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that substances with similar intermolecular forces and polarity will readily dissolve in one another. This compound, being an aromatic hydrocarbon, is predominantly nonpolar. Its primary intermolecular interactions are van der Waals forces, specifically London dispersion forces, arising from temporary fluctuations in electron density.

Therefore, its solubility will be highest in solvents that also exhibit nonpolar or weakly polar characteristics. Conversely, it will have limited solubility in highly polar solvents, particularly those capable of strong hydrogen bonding, such as water.

Qualitative and Estimated Quantitative Solubility Profile

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Solubility |

| Alcohols | Methanol, Ethanol | Soluble to Miscible | While alcohols are polar, the alkyl chain provides a nonpolar character that allows for interaction with the aromatic ring of this compound. Shorter-chain alcohols are more polar and may exhibit slightly lower solubility compared to longer-chain alcohols. Toluene and cumene are soluble in ethanol.[3][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are relatively nonpolar and can effectively solvate aromatic hydrocarbons through dipole-induced dipole and dispersion forces. Toluene and xylene are miscible with diethyl ether.[7][9] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones possess a moderate polarity but are excellent solvents for a wide range of organic compounds, including aromatic hydrocarbons. Toluene and cumene are soluble in acetone.[3][5][8] |